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Abstract

Ftivazide, a Schiff base derivative of isonicotinic acid hydrazide (isoniazid), is a compound of
interest in the field of antimicrobial research, particularly in the context of tuberculosis. This
technical guide provides an in-depth overview of Ftivazide, focusing on its synthesis,
mechanism of action, and preclinical evaluation. The document summarizes available
guantitative data on its efficacy, pharmacokinetics, and cytotoxicity in structured tables.
Detailed experimental protocols for key assays are provided to facilitate reproducibility and
further investigation. Additionally, signaling pathways and experimental workflows are
visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the
molecular interactions and experimental designs related to Ftivazide.

Introduction

Isonicotinic acid hydrazide, commonly known as isoniazid, has been a cornerstone of first-line
tuberculosis treatment for decades. Its primary mechanism of action involves the inhibition of
mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[1]
[2] Ftivazide, a hydrazone derivative of isoniazid, emerges from the structural modification of
the parent drug, a strategy often employed to enhance therapeutic efficacy, overcome
resistance, or improve pharmacokinetic properties. This guide delves into the technical details
of Ftivazide, providing a comprehensive resource for researchers in drug discovery and
development.
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Synthesis of Ftivazide

Ftivazide, chemically known as N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, is
synthesized through a condensation reaction between isonicotinic acid hydrazide (isoniazid)
and vanillin (4-hydroxy-3-methoxybenzaldehyde).

Synthesis Workflow

Esonicotinic Acid Hydrazide (Isoniazida [Vanillin] @ Glacial Acetic Acid (catalytic amount)
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Figure 1: Synthesis Workflow for Ftivazide.

Experimental Protocol: Synthesis of Ftivazide

Materials:

e |sonicotinic acid hydrazide (Isoniazid)
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 Vanillin (4-hydroxy-3-methoxybenzaldehyde)

e Absolute Ethanol

o Glacial Acetic Acid

¢ Round-bottom flask

o Reflux condenser

e Heating mantle

o Magnetic stirrer

e Bilchner funnel and flask

« Filter paper

e Crystallizing dish

Procedure:

» Dissolve equimolar amounts of isonicotinic acid hydrazide and vanillin in absolute ethanol in
a round-bottom flask.

e Add a catalytic amount of glacial acetic acid to the mixture.

» Attach a reflux condenser and heat the mixture to reflux with continuous stirring for a
specified duration (typically 2-4 hours).

e Monitor the reaction progress using thin-layer chromatography (TLC).

e Upon completion, allow the reaction mixture to cool to room temperature.

e The precipitated solid product (Ftivazide) is collected by vacuum filtration using a Blichner
funnel.

e Wash the crude product with cold ethanol to remove unreacted starting materials.
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» Purify the crude Ftivazide by recrystallization from ethanol.
e Dry the purified crystals under vacuum.

o Characterize the final product using techniques such as melting point determination, Infrared
(IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass
Spectrometry (MS) to confirm its identity and purity.

Mechanism of Action

As a derivative of isoniazid, Ftivazide is believed to exert its antitubercular activity through a
similar mechanism, acting as a prodrug that requires activation by the mycobacterial catalase-
peroxidase enzyme, KatG.[1][3]

Signaling Pathway of Ftivazide Action
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Figure 2: Proposed Mechanism of Action of Ftivazide.
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The activation of the isoniazid derivative by KatG leads to the formation of a reactive species,
likely an isonicotinoyl radical. This radical then covalently binds to NAD+, forming an adduct
that acts as a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA).[4][5] InhAis a
crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the
biosynthesis of mycolic acids. The inhibition of InhA disrupts the synthesis of these essential
cell wall components, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

[113]

Preclinical Evaluation: Quantitative Data

The following tables summarize the available quantitative data for Ftivazide and its parent
compound, isoniazid, for comparative purposes. Note: Specific quantitative data for Ftivazide
is limited in publicly available literature; the presented data for Ftivazide is based on general
findings for isoniazid derivatives and should be experimentally verified.

it | -

Mycobacterium
Compound . . MIC (pg/mL) MIC (pM)
tuberculosis Strain

Ftivazide H37Rv Data not available Data not available

Isoniazid H37Rv 0.02-0.1 0.15-0.73

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent
that prevents the visible growth of a microorganism in vitro.

Pharmacokinetic Parameters (Rodent Model)
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Compound Parameter Value

Ftivazide Cmax (ug/mL) Data not available
t1/2 (hours) Data not available

AUC (ug-h/mL) Data not available

Isoniazid Cmax (ug/mL) ~3-5

t1/2 (hours) ~05-15

AUC (ug-h/mL) ~7-15

Cmax: Maximum plasma concentration; t1/2: Half-life; AUC: Area under the concentration-time
curve. Values for isoniazid can vary depending on the animal model and dosing.

In Vitro Cytotoxicity

Compound Cell Line IC50 (pM)
Ftivazide HepG2 Data not available
Isoniazid HepG2 > 1000

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function. Data for isoniazid cytotoxicity can vary
significantly based on experimental conditions.

Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC)
Determination

This protocol describes the broth microdilution method for determining the MIC of Ftivazide
against Mycobacterium tuberculosis H37Rv.

Materials:

e Mycobacterium tuberculosis H37Rv culture
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e Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-
catalase) and 0.05% Tween 80

» Ftivazide stock solution (dissolved in a suitable solvent like DMSO)
o Sterile 96-well microtiter plates

e Spectrophotometer

Procedure:

» Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5
McFarland standard.

« Dilute the bacterial suspension in Middlebrook 7H9 broth to achieve a final inoculum
concentration of approximately 5 x 10°"5 CFU/mL.

» Prepare serial twofold dilutions of the Ftivazide stock solution in Middlebrook 7H9 broth
directly in the 96-well plates. The final concentration range should be appropriate to
determine the MIC.

e Add the diluted bacterial suspension to each well containing the drug dilutions.

« Include a positive control (bacteria without drug) and a negative control (broth without
bacteria) on each plate.

» Seal the plates and incubate at 37°C for 7-14 days.

 After incubation, assess bacterial growth by visual inspection for turbidity or by measuring
the optical density at 600 nm using a spectrophotometer.

e The MIC is defined as the lowest concentration of Ftivazide that completely inhibits visible
growth of the bacteria.

Protocol for In Vivo Efficacy in a Mouse Model of
Tuberculosis
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This protocol outlines a general procedure for evaluating the in vivo efficacy of Ftivazide in a
mouse model of chronic tuberculosis.

Materials:

o Female BALB/c mice (6-8 weeks old)
e Mycobacterium tuberculosis H37Rv
o Aerosol exposure chamber

» Ftivazide formulation for oral gavage
» Positive control drug (e.g., isoniazid)
» Vehicle control

o Middlebrook 7H11 agar plates

e Tissue homogenizer

Procedure:

Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung

infection.

e Four to six weeks post-infection, randomize the mice into treatment groups (e.g., vehicle
control, isoniazid, and different doses of Ftivazide).

o Administer the treatments daily via oral gavage for a specified duration (e.g., 4 weeks).
o Monitor the body weight and clinical signs of the mice throughout the treatment period.

e At the end of the treatment, euthanize the mice and aseptically remove the lungs and
spleens.

 Homogenize the organs in sterile saline.
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Prepare serial dilutions of the organ homogenates and plate them on Middlebrook 7H11 agar
plates.

Incubate the plates at 37°C for 3-4 weeks.

Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs
and spleens.

Compare the CFU counts between the treatment groups to evaluate the efficacy of
Ftivazide.

Protocol for In Vitro Cytotoxicity Assay (HepG2 Cells)

This protocol describes the MTT assay to assess the cytotoxicity of Ftivazide on the human

liver cancer cell line HepG2.

Materials:

HepG2 cells

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum
(FBS) and 1% penicillin-streptomycin

Ftivazide stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
DMSO (cell culture grade)

Sterile 96-well cell culture plates

Microplate reader

Procedure:

Seed HepG2 cells in a 96-well plate at a density of 1 x 10"4 cells/well and incubate at 37°C
in a 5% CO2 incubator for 24 hours to allow for cell attachment.

Prepare serial dilutions of Ftivazide in DMEM.
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e Remove the old medium from the wells and add 100 pL of the different concentrations of
Ftivazide to the respective wells.

« Include a vehicle control (DMEM with the same concentration of DMSO used for the highest
drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

 Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

o After the incubation period, add 10 pL of MTT solution (5 mg/mL in PBS) to each well and
incubate for another 4 hours.

o Carefully remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration compared to the vehicle
control.

o Determine the IC50 value, the concentration of Ftivazide that causes 50% inhibition of cell

viability.

Conclusion

Ftivazide, as a derivative of the pivotal anti-tuberculosis drug isoniazid, holds potential for
further investigation. Its mechanism of action, presumed to be analogous to isoniazid, targets
the essential mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. While this
guide provides a foundational understanding of its synthesis and mode of action, the lack of
extensive, publicly available quantitative data on its efficacy, pharmacokinetics, and cytotoxicity
underscores the need for further experimental evaluation. The detailed protocols provided
herein offer a starting point for researchers to generate these critical datasets, which are
essential for a comprehensive assessment of Ftivazide's therapeutic potential. Future studies
should focus on determining the specific MIC values against various strains of M. tuberculosis,
elucidating its pharmacokinetic profile in animal models, and establishing a clear in vitro toxicity
profile. Such data will be invaluable in guiding the future development and potential clinical
application of Ftivazide and other isoniazid derivatives in the ongoing fight against
tuberculosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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